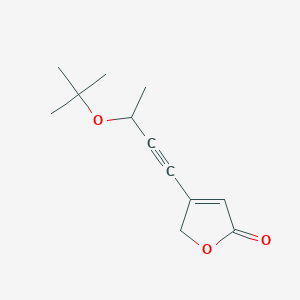
4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring, which is a five-membered aromatic ring containing one oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the tert-Butoxy Group: The tert-butoxy group can be introduced through the reaction of the furan ring with tert-butyl alcohol in the presence of an acid catalyst.
Addition of the But-1-yn-1-yl Group: The but-1-yn-1-yl group can be added through a Sonogashira coupling reaction, which involves the coupling of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using the above-mentioned methods with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan-2(5H)-one derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: The tert-butoxy and but-1-yn-1-yl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2(5H)-one derivatives with hydroxyl or carbonyl groups, while reduction may produce saturated furan derivatives.
Aplicaciones Científicas De Investigación
4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one has various scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound’s potential biological activity can be studied for its effects on various biological systems, including enzyme inhibition and receptor binding.
Medicine: Research into the compound’s pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory or anticancer activity.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.
Receptor Binding: The compound may interact with specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Pathway Modulation: The compound may influence various cellular pathways, such as apoptosis, cell proliferation, and inflammation, by modulating the activity of key proteins and signaling molecules.
Comparación Con Compuestos Similares
Similar Compounds
4-(3-tert-Butoxybut-1-yn-1-yl)furan-2(5H)-one: Unique due to the presence of both tert-butoxy and but-1-yn-1-yl groups.
This compound Derivatives: Compounds with similar structures but different functional groups attached to the furan ring.
Other Furan Derivatives: Compounds with a furan ring but different substituents, such as furfural and furan-2-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both tert-butoxy and but-1-yn-1-yl groups allows for diverse chemical reactivity and the exploration of novel synthetic pathways.
Propiedades
Número CAS |
920531-30-2 |
|---|---|
Fórmula molecular |
C12H16O3 |
Peso molecular |
208.25 g/mol |
Nombre IUPAC |
3-[3-[(2-methylpropan-2-yl)oxy]but-1-ynyl]-2H-furan-5-one |
InChI |
InChI=1S/C12H16O3/c1-9(15-12(2,3)4)5-6-10-7-11(13)14-8-10/h7,9H,8H2,1-4H3 |
Clave InChI |
SOTIAHMDSABJAI-UHFFFAOYSA-N |
SMILES canónico |
CC(C#CC1=CC(=O)OC1)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Acetyl-4-methyl-1-phenyl-3-[(pyrimidin-2-yl)sulfanyl]pyridin-2(1H)-one](/img/structure/B12628367.png)
![N-(2-Aminoethyl)-2-methoxy-4-[2-(2H-tetrazol-5-yl)ethoxy]benzamide](/img/structure/B12628373.png)
![7-Fluoro-3,3-dimethyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12628380.png)
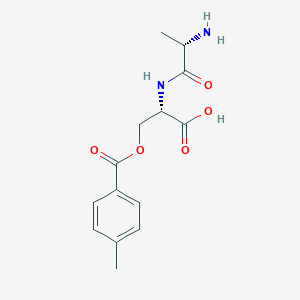
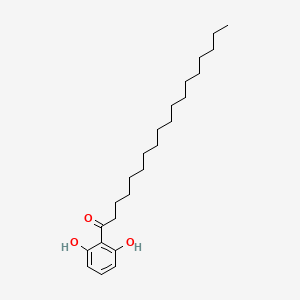
![3-[5-(4-Methylphenyl)-1,2-oxazol-3-yl]prop-2-enal](/img/structure/B12628385.png)

![N-(3-chlorophenyl)-1-({1-[(4-methylphenyl)sulfonyl]piperidin-4-yl}carbonyl)-L-prolinamide](/img/structure/B12628396.png)

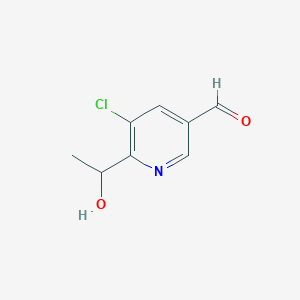
![(2R)-2-[4-(Benzyloxy)phenyl]-4-tert-butylmorpholine](/img/structure/B12628405.png)
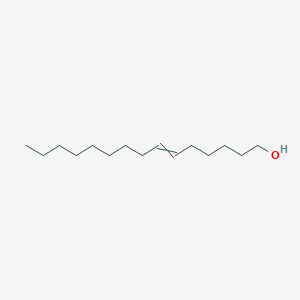
![4-[4-(4-Fluorophenyl)-1,3-thiazol-5-yl]-2-(methanesulfinyl)pyrimidine](/img/structure/B12628417.png)
![2,2'-(1,4-Phenylene)bis[5-(4-tert-butylphenyl)-1,3-oxazole]](/img/structure/B12628428.png)
